molecular formula C21H23N3O4 B2407107 2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide CAS No. 2034237-06-2

2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide

Cat. No.: B2407107
CAS No.: 2034237-06-2
M. Wt: 381.432
InChI Key: VPRPLRHXXCAUQJ-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a cyclopropylmethoxy group, an oxazolidinone ring, and an isonicotinamide moiety. The unique arrangement of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include the following steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the cyclopropylmethoxy group: This step involves the alkylation of a suitable intermediate with cyclopropylmethyl halide in the presence of a base.

    Coupling with isonicotinic acid: The final step involves the coupling of the oxazolidinone intermediate with isonicotinic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopropylmethoxy)-N-((2-oxo-3-(phenyl)oxazolidin-5-yl)methyl)isonicotinamide
  • 2-(cyclopropylmethoxy)-N-((2-oxo-3-(m-tolyl)oxazolidin-5-yl)methyl)isonicotinamide

Uniqueness

2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-14-2-6-17(7-3-14)24-12-18(28-21(24)26)11-23-20(25)16-8-9-22-19(10-16)27-13-15-4-5-15/h2-3,6-10,15,18H,4-5,11-13H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRPLRHXXCAUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC(=NC=C3)OCC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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